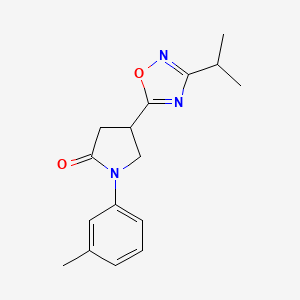
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C16H19N3O2 and its molecular weight is 285.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C₁₁H₁₅N₃O
- Molecular Weight: 201.27 g/mol
- CAS Number: 25145894
The presence of the oxadiazole ring is significant as it contributes to various biological activities observed in related compounds.
Biological Activity Overview
Recent studies have highlighted the biological potential of oxadiazole derivatives, particularly in oncology. The compound has shown promising results against various cancer cell lines.
Anticancer Activity
-
Cell Line Testing :
- The compound demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
- The IC50 values reported for related oxadiazole derivatives range from 0.12 to 2.78 µM, indicating strong activity compared to standard chemotherapeutics like doxorubicin .
-
Mechanism of Action :
- Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells by increasing caspase-3/7 activity, leading to cell cycle arrest at the G1 phase .
- Western blotting revealed that treatment with the compound increased p53 expression levels, a critical regulator of the cell cycle and apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural elements:
- Substituents : The presence of electron-withdrawing groups (EWG) on the aromatic ring enhances activity. For instance, compounds with halogen substitutions showed improved potency against cancer cell lines .
- Linker Variations : Modifications in the linker between the oxadiazole and pyrrolidine moieties have been shown to affect biological activity significantly. A five-methylene linker was more effective than a six-methylene counterpart .
Case Studies
Several studies have explored the effects of similar compounds:
- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their antiproliferative effects. The most active compounds exhibited IC50 values comparable to established anticancer drugs, indicating their potential as therapeutic agents .
- Molecular Docking Studies : Investigations using molecular docking suggested that these compounds interact favorably with key proteins involved in cancer progression, such as estrogen receptors and histone deacetylases (HDACs), further supporting their development as drug candidates .
特性
IUPAC Name |
1-(3-methylphenyl)-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10(2)15-17-16(21-18-15)12-8-14(20)19(9-12)13-6-4-5-11(3)7-13/h4-7,10,12H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDLYECTWOYYFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC(=NO3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














